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Compound Focus: Resencatinib

CAS No.: 2546117-79-5

Cat. No.: S12880003

Introduction

Resencatinib is a novel tyrosine kinase inhibitor under development for the treatment of advanced solid
tumors. Ensuring its stability throughout the product shelf life is a regulatory requirement critical to
guaranteeing patient safety and drug efficacy. This document outlines a detailed protocol for a stability-
indicating High-Performance Liquid Chromatography (HPLC) method, adapted from validated approaches
used for drugs like imatinib and lenvatinib [1] [2]. The method is designed to quantify Resencatinib and
resolve it from its degradation products, in compliance with International Council for Harmonisation (ICH)

guidelines Q1A(R2) and Q2(R1).

Principle

This method uses Reverse-Phase (RP) HPLC with UV detection. The active pharmaceutical ingredient (API)
is separated from its forced degradation products on a C18 column using an isocratic mobile phase. The
method's selectivity, or ability to measure the analyte accurately in the presence of degradation products, is

demonstrated through forced degradation studies [1].

Experimental Protocol

3.1. Materials and Equipment

¢ Analytical Standard: Resencatinib (highly purified)
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e Chemicals: HPLC-grade acetonitrile, methanol, water; potassium dihydrogen phosphate (KH2POa) or
ammonium acetate; hydrochloric acid (HCI), sodium hydroxide (NaOH), hydrogen peroxide (H203).
e Equipment:
o HPLC system with quaternary pump, auto-sampler, thermostatted column compartment, and
UV/VIS or Photodiode Array (PDA) detector.
o Chromatography Data System (CDS) software.
o Analytical balance (0.1 mg sensitivity), pH meter, ultrasonic bath.

3.2. Chromatographic Conditions

The parameters below are proposed based on typical methods and should be optimized for Resencatinib.

e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size) [2]

¢ Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 3.5) in a ratio of 39:61 (viv) [2].
Alternatively, a system similar to the imatinib method (Acetonitrile: 10 mM KH=PO4 buffer) can be
screened.

e Flow Rate: 0.8 mL/min [2]

¢ Injection Volume: 10-20 pL

e Column Temperature: 30-40°C

¢ Detection Wavelength: To be determined experimentally by scanning Resencatinib standard
solution (e.g., 245 nm based on lenvatinib) [2]

¢ Run Time: ~20 minutes [2]

3.3. Forced Degradation Studies (Stress Testing)

Forced degradation is performed to validate the stability-indicating property of the method. Prepare a stock
solution of Resencatinib at approximately 1 mg/mL in a suitable solvent. Subject aliquots of this solution to

various stress conditions as outlined below [1] [2].

Resencatinib Stock Solution
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Table 1: Suggested Forced Degradation Conditions for Resencatinib

Stress Target Degradation Suggested Sampling
. Parameters } )

Condition (5-20%) Timepoints
Acidic 0.1 M HCI, 60°C ~10-15% 1, 3, 6, 24 hours
Hydrolysis
Alkaline 0.1 M NaOH, 60°C ~10-15% 15, 30, 60, 120 minutes
Hydrolysis
Oxidative 3% H202, Room ~10-15% 1, 3, 6, 24 hours
Stress Temperature
Thermal Stress Solid API, 60°C ~5-10% 1, 3,7, 14 days
Photolytic UV light (e.g., 1.2 million ~5-10% 24, 48, 72 hours
Stress lux hours)
Neutral Water, 60°C ~5-10% 1, 3, 7 days
Hydrolysis

Procedure:

e After each stress period, neutralize the acid/base-stressed samples and dilute to an appropriate
concentration (e.g., 10-60 pg/mL) with the mobile phase or a compatible solvent.

¢ Inject the stressed samples into the HPLC system.

e The method is considered stability-indicating if it successfully resolves all degradation peaks from the
main Resencatinib peak, and the peak purity of Resencatinib (assessed by PDA detector) is
confirmed.

3.4. Method Validation

The following validation parameters should be established as per ICH Q2(R1) guidelines. The table

summarizes the target acceptance criteria.

Table 2: Method Validation Parameters and Target Acceptance Criteria
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Parameter Protocol Acceptance Criteria
Specificity Inject blank, placebo, standard, and forced Resolution between
degradation samples. No interference at the Resencatinib and closest
retention time of Resencatinib. degradation peak > 2.0 [1].
Linearity & Prepare and inject standard solutions at a minimum  Correlation coefficient (r2) >
Range of 5 concentration levels (e.g., 10-60 pg/mL). Plot 0.999 [2].

peak area vs. concentration.

Accuracy Spike placebo with Resencatinib at three levels Mean Recovery = 98.0 -
(e.g., 50%, 100%, 150% of target concentration). 102.0%.
Analyze in triplicate.

| Precision | Repeatability: Inject six replicates of 100% standard. Intermediate Precision: Perform on a
different day, by a different analyst, with a different instrument. | Relative Standard Deviation (RSD) <
2.0%. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH +0.2, temperature +5°C,
flow rate +10%). | The method should remain unaffected by small variations. | | LOD / LOQ | Based on
Signal-to-Noise ratio. | LOD: S/N ~ 3:1 LOQ: S/N ~ 10:1 & RSD < 5% (e.g., 0.025 pg/mL and 0.5 pg/mL)

[1]. ]

Data Analysis

¢ System Suitability: Before sample analysis, ensure the system meets criteria (Theoretical Plates >
2000, Tailing Factor < 2.0, RSD of replicate injections < 2.0%).

¢ Quantification: Use an external standard calibration curve to quantify Resencatinib in test samples.

o Degradation Products: Report the relative retention time (RRT) and percentage of each degradation
product found.

Green Chemistry Assessment

Following modern trends, the environmental impact of the analytical method should be evaluated. The use of
acetonitrile in the mobile phase can be assessed using tools like the "Analytical Method GREENNESS
Score" (AMGS), which was applied to a similar lenvatinib method to confirm its environmentally friendly

profile [2].
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Summary

This protocol provides a comprehensive, ready-to-adapt framework for developing and validating a stability-
indicating HPLC method for Resencatinib. By leveraging established methodologies from related tyrosine
kinase inhibitors, this approach ensures regulatory compliance, supports formulation development, and

defines appropriate storage conditions for the drug substance and product.
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To cite this document: Smolecule. [Application Notes: Development and Validation of a Stability-
Indicating Method for Resencatinib]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b12880003#resencatinib-stability-testing-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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